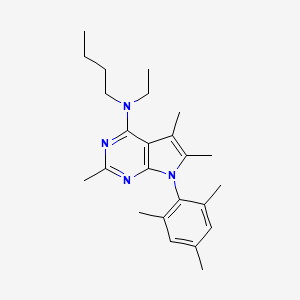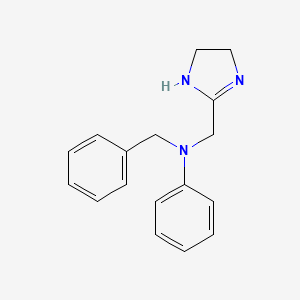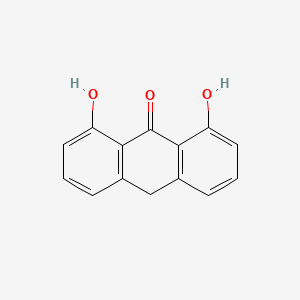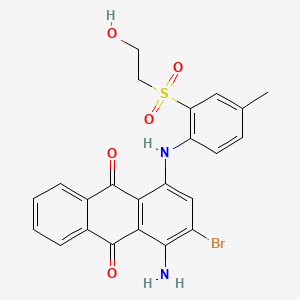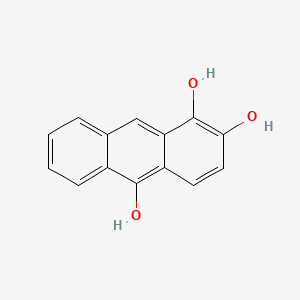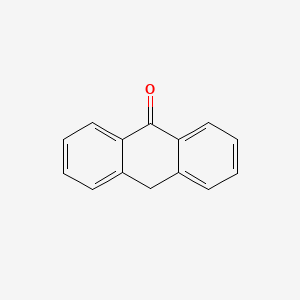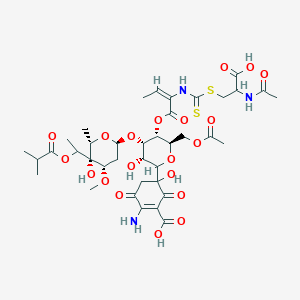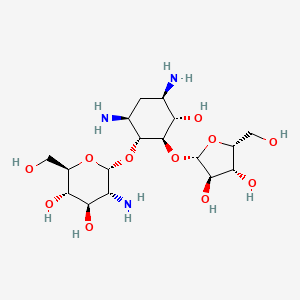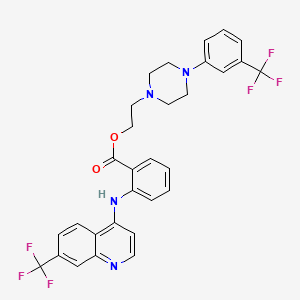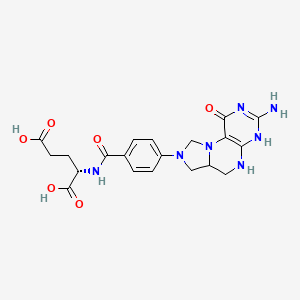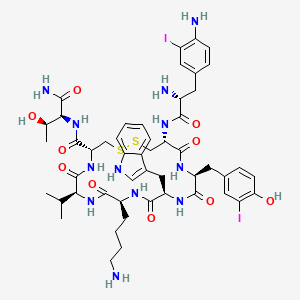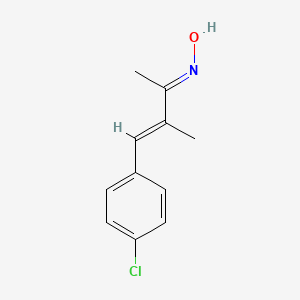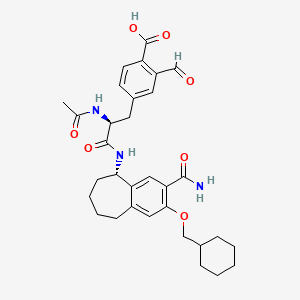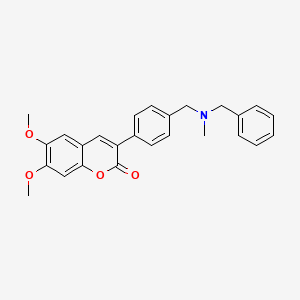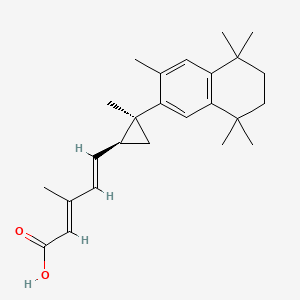
2,4-Pentadienoic acid, 3-methyl-5-((1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)cyclopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AGN 194204 is a retinoid X receptor ligand.
Applications De Recherche Scientifique
Structural Modifications and Biological Activity
- A study explored the biological activity of structurally modified analogues of aromatic retinoids. These modifications impact retinoid biological activity, indicating the significance of geometric constraints in the retinoid receptor interaction (Dawson et al., 1989).
Synthesis and Receptor Selectivity
- Another research focused on synthesizing novel compounds based on the molecule, particularly for retinoid X receptor (RXR) selectivity. This study highlights the structural determinants for RXR subfamily selectivity, contributing to understanding receptor interactions (Boehm et al., 1994).
Discovery of Retinoic Acid and Retinoid X Receptor Analogues
- A review paper detailed the discovery and design of synthetic retinoids, emphasizing their relevance in agonistic activities on retinoic acid receptors (RAR) and RXR. These analogues are crucial for investigating transcriptional activities (Dawson & Zhang, 2002).
Conformational Studies of Retinoidal Amides
- Research into the conformation of aromatic amides with retinoidal activity demonstrated the importance of the trans-amide structure for activity, providing insight into the molecular conformation required for biological effectiveness (Kagechika et al., 1989).
Modeling and Biological Evaluation
- A study involving the modeling, synthesis, and biological evaluation of potential RXR-selective agonists showed that structural modifications of potent RXR agonists can lead to improved biological selectivity and potency (Heck et al., 2016).
PET Imaging for CNS Diseases
- Research synthesized a partial RXR agonist for potential treatment of CNS diseases such as Alzheimer's and Parkinson's, using PET imaging to examine brain uptake and biodistribution, highlighting its potential as a therapeutic agent (Shibahara et al., 2017).
Propriétés
Numéro CAS |
260262-39-3 |
|---|---|
Nom du produit |
2,4-Pentadienoic acid, 3-methyl-5-((1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)cyclopropyl)- |
Formule moléculaire |
C25H34O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C25H34O2/c1-16(12-22(26)27)8-9-18-15-25(18,7)19-14-21-20(13-17(19)2)23(3,4)10-11-24(21,5)6/h8-9,12-14,18H,10-11,15H2,1-7H3,(H,26,27)/b9-8+,16-12+/t18-,25+/m1/s1 |
Clé InChI |
HMDVFKHLXNHBGR-XYFSBJHTSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1[C@]3(C[C@H]3/C=C/C(=C/C(=O)O)/C)C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C3(CC3C=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C |
SMILES canonique |
CC1=CC2=C(C=C1C3(CC3C=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AGN 194204; AGN-194204; AGN194204; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



